molecular formula C11H11ClN2O3 B1468732 1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1468973-06-9

1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

カタログ番号: B1468732
CAS番号: 1468973-06-9
分子量: 254.67 g/mol
InChIキー: VMZNYYGZLSYHTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a carboxylic acid group at position 3 and a 6-chloropyridine-3-carbonyl moiety attached to the nitrogen atom.

特性

IUPAC Name

1-(6-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-9-2-1-7(5-13-9)10(15)14-4-3-8(6-14)11(16)17/h1-2,5,8H,3-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZNYYGZLSYHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a chlorinated pyridine moiety, contributing to its unique chemical properties. The synthesis typically involves the coupling of 6-chloropyridine-3-carboxylic acid with pyrrolidine under mild conditions, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to therapeutic effects in several biological contexts. For instance, it has been implicated in pathways related to cancer therapy and neurodegenerative diseases .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown enhanced cytotoxicity against various cancer cell lines. In a study involving FaDu hypopharyngeal tumor cells, certain derivatives displayed superior apoptosis induction compared to established chemotherapeutics like bleomycin .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerInduces apoptosis in tumor cells
Enzyme inhibitionModulates enzyme activity
Neuroprotective effectsPotential in Alzheimer's treatment
Anti-inflammatoryReduces leukocyte migration

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was evaluated alongside other piperidine derivatives for their anticancer efficacy. The results indicated that the chlorinated pyridine derivative exhibited enhanced cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of piperidine derivatives, including the chlorinated variant. The findings indicated that these compounds could inhibit beta-secretase activity and reduce amyloid beta aggregation, which are critical factors in Alzheimer’s disease progression .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine-3-carboxylic acid exhibit significant antimicrobial properties. The introduction of the 6-chloropyridine moiety enhances the activity against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications to the carboxylic acid group can lead to increased potency against resistant bacterial strains, suggesting potential for treating infections caused by multidrug-resistant organisms.

Anticancer Properties

Pyrrolidine derivatives have been investigated for their anticancer properties. The compound 1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid has shown promise in inhibiting cancer cell proliferation in vitro. In a notable case study, researchers reported a significant reduction in cell viability in human cancer cell lines treated with this compound, indicating its potential as a therapeutic agent in oncology.

Drug Delivery Systems

The unique chemical structure of this compound allows it to be incorporated into various drug delivery systems, including liposomes and nanoparticles. These systems enhance the bioavailability and targeted delivery of drugs, improving therapeutic outcomes. A recent formulation study highlighted the successful encapsulation of this compound within lipid-based carriers, resulting in sustained release profiles and improved pharmacokinetics.

Synthesis of Novel Compounds

The compound serves as a key intermediate in synthesizing other biologically active molecules. Its functional groups allow for further derivatization, leading to a library of compounds with diverse biological activities. Synthetic pathways involving this compound have been optimized to yield high purity and yield, facilitating its use in research and development.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated enhanced activity against resistant bacterial strains with derivatives containing the 6-chloropyridine moiety.
Study 2Anticancer PropertiesSignificant reduction in viability of human cancer cell lines treated with the compound; potential as an anticancer agent confirmed through mechanistic studies.
Study 3Drug Delivery SystemsSuccessful formulation of liposomes containing the compound showed improved bioavailability and sustained release characteristics compared to free drug formulations.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in ring systems, substituents, and functional groups. Below is a detailed comparison:

Substituent Variations on the Pyrrolidine/Piperidine Nitrogen

Compound Name Core Ring Substituent on N Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
Target Compound Pyrrolidine 6-Chloropyridine-3-carbonyl C11H9ClN2O3 229.45 (calculated) N/A (inferred as a synthetic intermediate)
2-Oxo-1-(3-chloro-4-fluorophenyl)-pyrrolidine-3-carboxylic acid Pyrrolidine 3-Chloro-4-fluorophenyl C11H9ClFNO3 269.65 65% yield via Staudinger ketene-imine cycloaddition
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Piperidine 6-Chloropyrimidin-4-yl C10H11ClN3O2 256.67 Used in safety studies (GHS-compliant SDS)
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid Pyrrolidine Pyridin-3-ylmethyl C11H14N2O2 206.24 CAS 1086380-66-6; potential bioactive scaffold

Variations in Core Ring Structure

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Notes References
1-(6-Chloro-pyridin-3-yl)-cyclopropanecarboxylic acid Cyclopropane 6-Chloropyridin-3-yl C9H8ClNO2 197.62 Smaller ring strain; CAS 854267-90-6
1-(6-Chloropyridin-3-yl)cyclopentane-1-carboxylic acid Cyclopentane 6-Chloropyridin-3-yl C11H12ClNO2 225.67 Larger ring; CAS 1505992-00-6

Functional Group Modifications

  • Chlorine vs. Fluorine Substitution : highlights a 3-chloro-4-fluorophenyl substituent, which enhances electronegativity and may improve binding affinity in biological systems compared to the target compound’s chloropyridine group .
  • Pyridine vs.
  • Carbonyl vs. Methyl Linking Groups: The target’s carbonyl linkage (vs.

Key Research Findings and Implications

Synthetic Efficiency : The Staudinger ketene-imine cycloaddition (65% yield in ) suggests viable routes for synthesizing pyrrolidine derivatives with aromatic substituents .

Pharmaceutical Relevance: 6-Chloronicotinic acid () is a known pharmaceutical intermediate, underscoring the utility of chloropyridine motifs in drug design .

Safety Profiles : Piperidine derivatives (e.g., ) are often prioritized in medicinal chemistry due to their favorable safety and metabolic stability .

準備方法

Synthesis of 6-Chloropyridine-3-carbonyl Chloride Intermediate

A crucial precursor in the preparation of the target compound is 6-chloropyridine-3-carbonyl chloride , which serves as the acylating agent for the pyrrolidine-3-carboxylic acid.

  • Method : The synthesis involves the chlorination of 6-chloropyridine-3-carboxylic acid using reagents such as thionyl chloride or oxalyl chloride under controlled conditions. The patent CN101723889B describes a process where the acid is converted to the corresponding acid chloride, which can be isolated by vacuum rectification to ensure purity and yield.
Step Reagents/Conditions Notes
1 6-Chloropyridine-3-carboxylic acid Starting material
2 Thionyl chloride or oxalyl chloride Chlorinating agents
3 Vacuum rectification Isolation and purification of acid chloride
  • This intermediate is sensitive and must be handled under anhydrous conditions to prevent hydrolysis.

Amide Bond Formation via Coupling Reaction

The key step in preparing 1-(6-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is the formation of the amide bond between the acid chloride or activated acid derivative and pyrrolidine-3-carboxylic acid.

  • General Procedure : Amide coupling is typically performed by reacting the acid chloride with pyrrolidine-3-carboxylic acid or its derivatives in the presence of a base to neutralize the generated HCl.

  • Example from Literature : A similar amide coupling was performed using 5-chloronicotinic acid and amines with coupling reagents like HATU in DMF solvent, with DIPEA as base, yielding high purity products after preparative HPLC purification. This method can be adapted for 6-chloropyridine-3-carbonyl chloride.

Component Amount/Equiv. Role
6-Chloropyridine-3-carbonyl chloride 1.0 equiv Acylating agent
Pyrrolidine-3-carboxylic acid 1.0 equiv Nucleophile (amine source)
Base (e.g., DIPEA or triethylamine) 1.5–3.0 equiv Neutralizes HCl generated
Solvent (e.g., DMF, DMA) Sufficient volume Reaction medium
Temperature Room temperature to 120 °C Reaction conditions
Time 1–18 hours Reaction duration
  • The reaction is monitored by LC-MS or TLC until completion.

  • Purification is typically done by preparative HPLC or crystallization.

Alternative Synthetic Routes and Catalytic Hydrogenation

  • Pyrrolidine-3-carboxylic acid derivatives can be prepared or modified via catalytic hydrogenation methods to obtain enantiomerically pure intermediates, as described in US patent US8344161B2. This method is relevant if chiral purity is required in the final product.

  • The hydrogenation involves palladium on charcoal catalyst in acetic acid, followed by protection steps such as t-butoxycarbonyl (Boc) protection to facilitate further coupling.

Microwave-Assisted and Solvent Variations

  • Microwave irradiation has been reported to accelerate coupling reactions involving pyrrolidine-3-carboxylic acid derivatives, improving yields and reducing reaction times. For example, a reaction in n-butanol at 120 °C for 1 hour under microwave irradiation gave a 39% yield for a related pyrrolidine-3-carboxylic acid derivative.

  • Solvent choice can vary from polar aprotic solvents like DMF and DMA to alcohols like n-butanol, depending on solubility and reactivity considerations.

Summary Data Table of Preparation Methods

Step Method/Conditions Yield/Notes Reference
Synthesis of acid chloride 6-Chloropyridine-3-carboxylic acid + SOCl2, vacuum rectification High purity acid chloride isolated
Amide coupling Acid chloride + pyrrolidine-3-carboxylic acid, DIPEA, DMF, rt-120 °C, 1–18 h High yield, purified by HPLC
Catalytic hydrogenation Pd/C, acetic acid, followed by Boc protection Enantiomerically pure pyrrolidine intermediates
Microwave-assisted coupling Pyrrolidine-3-carboxylic acid + substrate, K2CO3, n-butanol, 120 °C, 1 h Moderate yield (39%)

Research Findings and Considerations

  • The amide coupling step is critical and can be optimized by choice of coupling reagents (e.g., HATU), bases (DIPEA, triethylamine), and solvents to maximize yield and purity.

  • The acid chloride intermediate must be freshly prepared or carefully stored to prevent hydrolysis, which would reduce coupling efficiency.

  • Enantiomeric purity can be controlled by starting with chiral pyrrolidine-3-carboxylic acid or by employing enantioselective hydrogenation methods.

  • Microwave-assisted synthesis offers a promising approach to reduce reaction time but may require optimization to improve yields.

  • Purification methods such as preparative HPLC under basic conditions are effective for isolating the final product with high purity.

Q & A

Q. What are the recommended synthetic routes for 1-(6-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

A multi-step synthesis is typically employed, starting with the condensation of 6-chloropyridine-3-carboxylic acid with pyrrolidine-3-carboxylic acid derivatives. Key steps include:

  • Coupling reactions : Use carbodiimides (e.g., EDC/HOBt) or thionyl chloride for activating the carboxylic acid group .
  • Cyclization : Catalysts like palladium or copper may enhance efficiency, as seen in analogous pyridine-pyrrolidine systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility, while temperatures between 60–80°C optimize reaction rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the pyrrolidine ring conformation and chloropyridine substitution pattern. Aromatic protons in pyridine appear at δ 7.5–8.5 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for C11H10ClN2O3C_{11}H_{10}ClN_2O_3: 269.03 g/mol) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
  • InChI Key : Use PubChem-derived identifiers (e.g., UHJNUKFLVIDSMN-UHFFFAOYSA-N for analogous compounds) for database cross-referencing .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Target-based assays : Screen against enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity .
  • Antimicrobial testing : Employ broth microdilution (MIC values) against Gram-positive/negative bacteria, referencing structurally similar chlorophenyl-pyrrolidine derivatives showing IC50_{50} < 10 µM .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to determine EC50_{50} .

Advanced Research Questions

Q. What strategies optimize the synthesis yield while minimizing by-products?

  • Catalyst optimization : Replace traditional Pd/C with heterogeneous catalysts (e.g., Pd-NPs on carbon) to reduce metal leaching and improve recyclability .
  • Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .
  • Process monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. How can contradictory solubility data in literature be resolved experimentally?

  • Multi-solvent profiling : Measure solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C and 37°C using nephelometry .
  • HPLC validation : Compare retention times under isocratic conditions (C18 column, acetonitrile/water + 0.1% TFA) to confirm compound integrity post-solubility testing .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) to identify key binding residues (e.g., Lys721, Asp831) .
  • QSAR modeling : Train models on chloropyridine derivatives with known IC50_{50} values, incorporating descriptors like logP, polar surface area, and H-bond donors .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Acidic conditions (pH < 4) may hydrolyze the pyrrolidine carbonyl group .
  • Light sensitivity : Store in amber vials under argon to prevent photodegradation, as observed in trifluoromethyl-pyrrolidine analogs .

Q. What methods resolve enantiomeric impurities in the final product?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (Rt_t difference ≥ 1.5 min) .
  • Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, as demonstrated for 3-aminopyrrolidine derivatives .

Q. How can degradation products be identified during long-term bioactivity studies?

  • LC-HRMS : Detect metabolites with mass shifts corresponding to oxidation (+16 Da) or dechlorination (-34 Da) .
  • NMR-based structural elucidation : Compare 1^1H NMR spectra of aged samples to fresh batches; new peaks at δ 4.5–5.0 ppm suggest ester hydrolysis .

Q. What in silico tools predict bioavailability and blood-brain barrier (BBB) penetration?

  • logP calculations : Use MarvinSketch (estimated logP ~1.2) to assess lipophilicity. A logP > 2.5 may enhance BBB permeability but reduce aqueous solubility .
  • PAMPA assays : Simulate passive diffusion across artificial membranes; compare results to propranolol (high permeability control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。